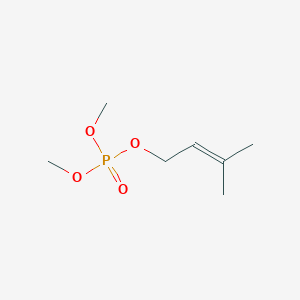

Dimethyl 3-methylbut-2-en-1-yl phosphate

Description

Structure

3D Structure

Properties

CAS No. |

82753-89-7 |

|---|---|

Molecular Formula |

C7H15O4P |

Molecular Weight |

194.17 g/mol |

IUPAC Name |

dimethyl 3-methylbut-2-enyl phosphate |

InChI |

InChI=1S/C7H15O4P/c1-7(2)5-6-11-12(8,9-3)10-4/h5H,6H2,1-4H3 |

InChI Key |

YEDZKAVHOLZLRC-UHFFFAOYSA-N |

Canonical SMILES |

CC(=CCOP(=O)(OC)OC)C |

Origin of Product |

United States |

Biosynthesis of Dimethylallyl Diphosphate Dmadp/dmapp in Biological Systems

The Mevalonate (B85504) (MVA) Pathway

The MVA pathway is the primary route for isoprenoid precursor biosynthesis in eukaryotes, archaea, and some bacteria. wikipedia.org It operates in the cytoplasm and is renowned as the target for statin drugs, which inhibit a key enzyme in this pathway. wikipedia.org

Initial Substrates and Enzymatic Cascade to Isopentenyl Diphosphate (B83284) (IPP)

The biosynthesis of IPP via the MVA pathway commences with the universal precursor, acetyl-CoA. wikipedia.org A series of six enzymatic reactions converts three molecules of acetyl-CoA into one molecule of IPP.

The process begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetoacetyl-CoA thiolase. wikipedia.orgnih.gov Subsequently, hydroxymethylglutaryl-CoA synthase (HMGS) catalyzes the condensation of acetoacetyl-CoA with a third molecule of acetyl-CoA to yield 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). wikipedia.orgnih.gov The reduction of HMG-CoA to mevalonate is a critical regulatory step, performed by HMG-CoA reductase (HMGR), the enzyme targeted by statin drugs. wikipedia.orgresearchgate.net

The latter half of the pathway involves the phosphorylation and subsequent decarboxylation of mevalonate. Mevalonate kinase (MVK) phosphorylates mevalonate to produce mevalonate-5-phosphate. researchgate.net This is followed by another phosphorylation step catalyzed by phosphomevalonate kinase (PMK) to yield mevalonate-5-diphosphate. researchgate.net The final step in IPP synthesis is the ATP-dependent decarboxylation of mevalonate-5-diphosphate by mevalonate diphosphate decarboxylase (MVD), which results in the formation of IPP. researchgate.net

| Step | Substrate | Enzyme | Product |

| 1 | 2 x Acetyl-CoA | Acetoacetyl-CoA thiolase | Acetoacetyl-CoA |

| 2 | Acetoacetyl-CoA + Acetyl-CoA | HMG-CoA synthase | 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) |

| 3 | HMG-CoA | HMG-CoA reductase (HMGR) | Mevalonate |

| 4 | Mevalonate | Mevalonate kinase (MVK) | Mevalonate-5-phosphate |

| 5 | Mevalonate-5-phosphate | Phosphomevalonate kinase (PMK) | Mevalonate-5-diphosphate |

| 6 | Mevalonate-5-diphosphate | Mevalonate diphosphate decarboxylase (MVD) | Isopentenyl Diphosphate (IPP) |

Isomerization of Isopentenyl Diphosphate (IPP) to Dimethylallyl Diphosphate (DMADP/DMAPP) Catalyzed by Isopentenyl Diphosphate Isomerase (IDI)

The relatively unreactive IPP is converted into its more reactive, electrophilic isomer, DMADP, in a crucial activation step catalyzed by the enzyme Isopentenyl Diphosphate Isomerase (IDI). nih.govwikipedia.orgnih.gov This reversible isomerization is essential for initiating the synthesis of the vast array of isoprenoid compounds. nih.gov The reaction involves the protonation of the carbon-carbon double bond in IPP, which leads to the formation of a transient tertiary carbocation intermediate. wikipedia.org Subsequent deprotonation at a different position results in the formation of DMADP. wikipedia.org This isomerization is a key step that provides the allylic diphosphate necessary for the subsequent condensation reactions in isoprenoid biosynthesis. uniprot.org

The Methylerythritol Phosphate (B84403) (MEP) Pathway

The MEP pathway, also known as the non-mevalonate or DXP pathway, is an alternative route for the biosynthesis of IPP and DMADP. wikipedia.org It is predominantly found in most bacteria, algae, and in the plastids of plants. wikipedia.orgnih.gov This pathway is absent in humans, making its enzymes attractive targets for the development of novel antimicrobial agents. wikipedia.org

Initial Substrates and Early Pathway Enzymes (DXS, DXR, IspD, IspE, IspF)

The MEP pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde-3-phosphate, catalyzed by the enzyme 1-deoxy-D-xylulose-5-phosphate synthase (DXS), to form 1-deoxy-D-xylulose-5-phosphate (DXP). nih.govnih.gov DXP is then converted to 2-C-methyl-D-erythritol-4-phosphate (MEP) by DXP reductoisomerase (DXR or IspC). nih.govnih.gov

The subsequent steps involve the conversion of MEP into (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMBPP) through a series of enzymatic reactions catalyzed by IspD, IspE, and IspF. nih.govcreative-proteomics.com MEP is first converted to 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol (CDP-ME) by IspD. nih.gov IspE then phosphorylates CDP-ME to form 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol-2-phosphate (CDP-MEP). nih.gov Finally, IspF catalyzes the cyclization of CDP-MEP to produce 2-C-methyl-D-erythritol-2,4-cyclodiphosphate (MEcPP). nih.gov

| Enzyme | Abbreviation | Function |

| 1-deoxy-D-xylulose-5-phosphate synthase | DXS | Catalyzes the condensation of pyruvate and glyceraldehyde-3-phosphate to form DXP. |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | DXR/IspC | Converts DXP to MEP. |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol synthase | IspD | Converts MEP to CDP-ME. |

| 4-diphosphocytidyl-2-C-methyl-D-erythritol kinase | IspE | Phosphorylates CDP-ME to CDP-MEP. |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Cyclizes CDP-MEP to MEcPP. |

Terminal Enzymatic Conversion of (E)-4-Hydroxy-3-methylbut-2-en-1-yl Diphosphate (HMBPP) to IPP and DMADP/DMAPP by IspH/HDR

The final two steps of the MEP pathway are catalyzed by two iron-sulfur cluster-containing enzymes, IspG and IspH (also known as HDR or LytB). nih.govfrontiersin.org IspG catalyzes the conversion of MEcPP to (E)-4-hydroxy-3-methylbut-2-en-1-yl diphosphate (HMBPP). frontiersin.org The terminal enzyme, IspH, then catalyzes the reductive dehydroxylation of HMBPP to produce a mixture of both IPP and DMADP. frontiersin.orgresearchgate.netnih.gov In Escherichia coli, the ratio of IPP to DMADP produced by IspH is approximately 5:1. nih.gov This simultaneous production of both isomers means that, unlike in the MVA pathway, IPP isomerase (IDI) is not always essential in organisms that utilize the MEP pathway. nih.gov

Regulation and Flux Control within Isoprenoid Biosynthetic Pathways

The biosynthesis of isoprenoid precursors is a tightly regulated process to ensure a balanced supply for various cellular needs. Both the MVA and MEP pathways are subject to complex regulatory mechanisms that control the metabolic flux.

In the MVA pathway, HMG-CoA reductase (HMGR) is a key rate-limiting enzyme and is subject to feedback inhibition by downstream products such as sterols. researchgate.netcreative-proteomics.com The expression of genes encoding MVA pathway enzymes can also be regulated at the transcriptional level in response to developmental and environmental cues. creative-proteomics.com

For the MEP pathway, the enzyme DXR has been identified as a critical regulatory step. nih.gov The regulation of the MEP pathway is also influenced by feedback mechanisms where end products can inhibit key enzymes. creative-proteomics.com In plants, there is evidence of cross-talk between the cytosolic MVA and the plastidial MEP pathways, allowing for metabolic flexibility and the exchange of intermediates like IPP and DMADP between compartments. creative-proteomics.comdoaj.org This intricate regulatory network ensures that the production of isoprenoid precursors is finely tuned to the metabolic state of the organism.

Control Points and Rate-Limiting Steps (e.g., DXS, IspG)

The regulation of the MEP pathway is critical for controlling the flux of carbon towards isoprenoid biosynthesis. This regulation occurs at several key enzymatic steps, which act as control points and can be rate-limiting for the entire pathway.

1-deoxy-D-xylulose-5-phosphate synthase (DXS) is widely recognized as the primary rate-limiting enzyme of the MEP pathway. nih.govresearchgate.net It catalyzes the first committed step, the condensation of pyruvate and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). nih.gov The activity of DXS is subject to feedback inhibition by the final products of the pathway, IPP and DMADP. nih.govwikipedia.org This inhibition is a crucial mechanism for metabolic regulation, ensuring that the production of these precursors is matched to the cell's demand for isoprenoids. nih.gov Studies have shown that IPP and DMAPP can bind to DXS at a location distinct from the active site, suggesting an allosteric regulatory mechanism that modulates the enzyme's activity. nih.gov This binding can promote the monomerization of the typically dimeric (active) form of the enzyme, leading to its inactivation. nih.gov The Ki values of IDP and DMADP for Populus trichocarpa DXS (PtDXS) have been determined to be approximately 65 µM and 81 µM, respectively. nih.gov

4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG) , along with IspH, is another critical rate-limiting enzyme in the MEP pathway. researchgate.net These enzymes contain iron-sulfur clusters and are involved in the terminal steps of the pathway. researchgate.netresearchgate.net Their activity is dependent on the availability of reducing equivalents and the proper assembly of their iron-sulfur clusters, making them sensitive to cellular redox status and oxidative stress. researchgate.netresearchgate.net The oxygen sensitivity of these Fe-S cluster enzymes can lead to the accumulation of upstream intermediates like methylerythritol cyclodiphosphate (MEcDP) under oxidative stress conditions. researchgate.net

| Enzyme | Regulatory Mechanism | Effect on Pathway |

| DXS | Feedback inhibition by IPP and DMADP | Controls carbon entry into the pathway |

| IspG | Sensitivity to oxidative stress, requirement for reducing equivalents | Can become a bottleneck under certain cellular conditions |

Metabolite Pool Sizes and Their Impact on Pathway Flux

Studies in engineered E. coli have demonstrated that the highest producers of terpenes, such as geraniol, exhibit high intracellular concentrations of IPP and DMADP. nih.gov However, simply having high levels of the final products is not the sole determinant of high yield. The concentrations of upstream intermediates also play a crucial role. nih.gov For instance, 1-deoxy-D-xylulose 5-phosphate (DXP), the product of the first enzyme in the pathway, has been identified as a critical factor in determining the final terpene titer. nih.gov Conversely, the concentration of 2-C-methyl-D-erythritol 4-phosphate (MEP), the product of the second enzyme, appears to have less influence. nih.gov

This highlights that the pathway's efficiency is not merely about pushing metabolites through but maintaining an optimal ratio between them. An imbalance, such as the excessive accumulation of an early intermediate, can be indicative of a downstream bottleneck and may not necessarily lead to a higher flux. Therefore, understanding and engineering the metabolite pool sizes are key strategies for optimizing the production of isoprenoids. The inclusion of metabolite pool size measurements in metabolic flux analysis can improve the precision of flux estimates, but it also increases the sensitivity to unmodeled reactions outside the core network. nih.gov

| Metabolite | Impact on Pathway Flux |

| IPP/DMADP | High concentrations are correlated with high terpene production. nih.gov |

| DXP | Critical for determining the final terpene titer. nih.gov |

| Upstream Intermediates | A delicate balance is vital for maximizing terpene yields. nih.gov |

Interspecies and Organismal Variations in DMADP/DMAPP Biosynthesis

The biosynthesis of DMADP is not uniform across all life forms; significant variations exist in the pathways utilized by different organisms. The two canonical pathways, the MVA and MEP pathways, are distributed differently across the domains of life. nih.gov

Bacteria: The majority of eubacteria, including cyanobacteria, utilize the MEP pathway for the synthesis of IPP and DMADP. nih.gov However, some Gram-positive bacteria, such as Staphylococcus, Streptococcus, and Enterococcus, as well as some Gram-negative Myxobacteria, employ the MVA pathway. nih.gov A small number of bacterial species are known to possess both pathways. nih.gov

Archaea: Nearly all archaea synthesize IPP and DMADP via the MVA pathway. nih.gov

Fungi: Fungi exclusively use the MVA pathway for isoprenoid precursor biosynthesis. nih.govplos.org

Animals: Like fungi, animals utilize the MVA pathway for the production of DMADP. nih.govplos.org

Plants: Higher plants are unique in that they possess and operate both the MVA and MEP pathways in different subcellular compartments. nih.govnih.govresearchgate.net

The MVA pathway is located in the cytoplasm and is responsible for the synthesis of precursors for sesquiterpenes, triterpenes (like sterols), and dolichols. plos.orgbiorxiv.org

The MEP pathway is localized in the plastids and provides the IPP and DMADP for the biosynthesis of monoterpenes, diterpenes (such as gibberellins), carotenoids, and the side chains of chlorophylls. plos.orgbiorxiv.org

Despite this compartmentalization, there is evidence of "crosstalk" between the two pathways, allowing for the exchange of intermediates. nih.govbiorxiv.org This interaction suggests a coordinated regulation of isoprenoid biosynthesis throughout the plant cell. The relative contribution of each pathway to the synthesis of specific isoprenoids can vary. For example, in Arabidopsis thaliana, dolichols are derived from both pathways, while polyprenols are almost exclusively synthesized via the MEP pathway. nih.gov

| Organism Group | Primary Pathway for DMADP Biosynthesis |

| Most Bacteria | MEP Pathway nih.gov |

| Archaea | MVA Pathway nih.gov |

| Fungi | MVA Pathway nih.gov |

| Animals | MVA Pathway nih.gov |

| Higher Plants | MVA Pathway (cytosol) and MEP Pathway (plastids) nih.govresearchgate.net |

Enzymatic Mechanisms and Molecular Recognition Involving Dimethylallyl Diphosphate Dmadp/dmapp

Detailed Mechanism of IspH/HDR (E)-4-Hydroxy-3-methylbut-2-en-1-yl Diphosphate (B83284) Reductase

The final step in the methylerythritol phosphate (B84403) (MEP) pathway is the conversion of (E)-4-hydroxy-3-methylbut-2-enyl diphosphate (HMBPP) into a mixture of isopentenyl diphosphate (IPP) and DMADP. nih.govnih.govfrontiersin.org This reductive dehydroxylation is catalyzed by the enzyme IspH, also known as HDR or LytB. nih.govfrontiersin.orgwikipedia.org IspH is an iron-sulfur protein that is crucial in many pathogenic bacteria and parasites but absent in humans, making it a significant drug target. frontiersin.org

At the heart of IspH's catalytic activity lies a [4Fe-4S] cluster. nih.govfrontiersin.orgdiva-portal.org This cluster is not merely a passive electron relay but an integral part of the active site, directly participating in catalysis. nih.govnih.gov The active form of the enzyme contains a [4Fe-4S] cluster, which serves as the immediate source of the two electrons required for the reductive elimination of the C4 hydroxyl group of HMBPP. nih.govnih.gov

Structural studies have revealed that the HMBPP substrate binds directly to the cluster. nih.govnih.gov Specifically, the C4 hydroxyl group of HMBPP coordinates to a unique, fourth iron atom of the [4Fe-4S] cluster, which is not coordinated by a cysteine residue from the protein. nih.govdiva-portal.orgnih.govnih.gov This direct interaction is a critical first step in the catalytic cycle, positioning the substrate for the subsequent electron transfer and cleavage of the C-O bond. nih.govkaust.edu.sa The cluster cycles through different redox states during catalysis; the resting state is a diamagnetic [4Fe-4S]2+ cluster, which is reduced to a [4Fe-4S]+ state to become active. nih.govnih.gov The binding of the substrate to the unique iron site facilitates the electron transfer required for the reduction. nih.govkaust.edu.sa

The precise mechanism of HMBPP reduction by IspH has been a subject of extensive research, leading to several proposed models.

Birch Reduction-like Mechanism: This model suggests that upon substrate binding, the [4Fe-4S]+ cluster protonates the C4-hydroxyl group, which is facilitated by a nearby amino acid like Thr167. nih.gov This is followed by the transfer of a first electron from the cluster to the substrate, leading to the cleavage of the C-O bond and the formation of an allyl radical intermediate. A second electron transfer then reduces this radical to an allyl anion, which is subsequently protonated to yield the final products, IPP and DMADP. kaust.edu.saresearchgate.net However, spectroscopic studies have failed to detect the proposed radical species, and other experimental results contradict aspects of this model, such as the role of Thr167. nih.govnih.gov

Bioorganometallic Theory: This competing model posits a more direct role for the iron-sulfur cluster, involving the formation of organometallic intermediates. nih.gov In this mechanism, the substrate's hydroxyl group binds to the unique iron of the reduced [4Fe-4S]+ cluster. A key step involves the rotation of the hydroxymethyl group, which brings it into proximity with a conserved glutamate (B1630785) residue (E126) that acts as a proton donor. nih.gov This is followed by a two-electron reduction and dehydration, leading to the formation of an η3-allyl complex with an oxidized [4Fe-4S]3+ cluster. nih.gov This intermediate then undergoes protonation to release the final products. nih.govnih.gov This model is supported by spectroscopic and crystallographic data that have identified intermediates consistent with π-complexes between the substrate and the iron cluster. nih.gov

Allyl Cation Intermediates: Another proposed mechanism involves the formation of an allyl cation intermediate. researchgate.net After the initial binding of the substrate to the iron-sulfur cluster, protonation and loss of the hydroxyl group would generate a resonance-stabilized allyl cation. This cation would then be reduced by two electrons from the cluster to form an allyl anion, which is then protonated to form IPP or DMADP.

Current evidence, particularly from EPR and crystallographic studies, tends to favor the bioorganometallic mechanism, which does not involve free radical intermediates. nih.govnih.gov

X-ray crystallography of IspH in complex with HMBPP has provided detailed snapshots of substrate binding. frontiersin.orgnih.gov The substrate adopts a bent, hairpin-like conformation within the deeply buried active site. nih.govnih.govkaust.edu.sa As mentioned, the C4-hydroxyl group of HMBPP binds directly to the unique fourth iron atom of the [4Fe-4S] cluster. nih.govnih.govresearchgate.net

This binding is further stabilized by a network of hydrogen bonds involving conserved amino acid residues. nih.govresearchgate.net The diphosphate moiety of HMBPP is anchored by interactions with positively charged or polar residues, while the hydrocarbon backbone is sandwiched between the [4Fe-4S] cluster and the diphosphate group. nih.gov This specific orientation is crucial for catalysis, positioning the C-O bond for cleavage and facilitating the subsequent proton and electron transfers that lead to the formation of both IPP and DMADP. nih.govkaust.edu.sa The product ratio of IPP to DMADP, which is typically around 5:1 in E. coli, is thought to be determined by the specific geometry of the substrate-enzyme complex and which carbon of the resulting allyl intermediate is ultimately protonated. nih.govnih.gov

The catalytic efficiency of IspH/HDR varies among different organisms and isoforms. Kinetic parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat) have been determined for several IspH enzymes. For instance, the E. coli IspH exhibits high catalytic activity. nih.gov Studies on isoforms from woody plants like Norway spruce (Picea abies) have revealed functional differences. nih.govnih.gov Picea abies has two major isoforms, PaHDR1 and PaHDR2, with distinct kinetic properties and product ratios. nih.govnih.govresearchgate.net PaHDR1 produces relatively more IPP, while PaHDR2 produces more DMADP. nih.govnih.gov These differences likely reflect the specific metabolic needs of the plant for different classes of isoprenoids. nih.govresearchgate.net

| Enzyme Source | Isoform | K_m (μM) for HMBPP | k_cat (min⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Product Ratio (DMADP:IDP) | Reference |

| Escherichia coli | IspH | 20 | 604 | 5.03 x 10⁵ | ~1:5 | nih.govoup.com |

| Picea abies | PaHDR1 | 14.7 ± 1.1 | 10.3 ± 0.3 | 1.17 x 10⁴ | 1:2.4 | nih.gov |

| Picea abies | PaHDR2 | 31.8 ± 3.9 | 31.1 ± 1.8 | 1.63 x 10⁴ | 1:1.6 | nih.gov |

| Populus × canescens | PcHDR1 | 17.1 ± 1.5 | 3.5 ± 0.1 | 3.41 x 10³ | 1:1.7 | nih.gov |

| Populus × canescens | PcHDR2 | 26.9 ± 2.6 | 28.1 ± 1.3 | 1.74 x 10⁴ | 1:1.8 | nih.gov |

Isopentenyl Diphosphate Isomerase (IDI) Catalysis

Isopentenyl Diphosphate Isomerase (IDI) is a crucial enzyme in isoprenoid biosynthesis that catalyzes the reversible isomerization of the homoallylic IPP to its more reactive, electrophilic allylic isomer, DMADP. nih.govwikipedia.orguniprot.org This reaction is essential in pathways like the mevalonate (B85504) (MVA) pathway, where IPP is the primary product. nih.gov

The catalysis proceeds through a protonation-deprotonation mechanism. nih.govwikipedia.orgnih.gov For the conversion of IPP to DMADP, the reaction is initiated by the addition of a proton to the C3-C4 double bond of IPP, resulting in a transient tertiary carbocation intermediate. nih.govwikipedia.org This is followed by the removal of a proton from C2 to form the C2-C3 double bond of DMADP. wikipedia.org The reaction is stereospecific, involving an antarafacial transposition of hydrogen. wikipedia.org The active site of type I IDI, found in eukaryotes and some bacteria, contains conserved cysteine and glutamate residues that are thought to be involved in the proton transfer steps, along with a required divalent metal ion like Mg²⁺ or Mn²⁺. nih.govwikipedia.orguniprot.org

Prenyltransferase Reactions: DMADP/DMAPP as an Allylic Substrate

DMADP is the fundamental allylic substrate, or "prenyl donor," for the vast family of enzymes known as prenyltransferases. These enzymes catalyze the sequential head-to-tail condensation of isoprenoid units, forming the carbon skeletons of thousands of isoprenoid compounds. nih.gov DMADP serves as the initial electrophilic primer for these chain elongation reactions. nih.govnih.gov

In a typical prenyltransferase reaction, the enzyme facilitates the ionization of DMADP, leading to the departure of the diphosphate group and the formation of a highly reactive dimethylallyl carbocation. This carbocation is then attacked by the nucleophilic C3-C4 double bond of an IPP molecule (the prenyl acceptor). This condensation reaction results in the formation of geranyl diphosphate (GPP), a 10-carbon molecule, and releases pyrophosphate. uniprot.org This process can be repeated with additional IPP units to form longer-chain isoprenoid precursors like farnesyl diphosphate (FPP, 15 carbons) and geranylgeranyl diphosphate (GGPP, 20 carbons). Aromatic prenyltransferases also utilize DMADP to alkylate various aromatic acceptor molecules, further diversifying the chemical space of natural products. nih.govnih.gov

Mechanism of Chain Elongation in Isoprenoid Synthesis (e.g., SN1-type mechanism)

The biosynthesis of isoprenoids is characterized by a fundamental chain elongation process, which involves the sequential head-to-tail condensation of five-carbon (C5) precursor units. nih.govmdpi.com This process is initiated by Dimethylallyl diphosphate (DMAPP), the activated isomer of isopentenyl diphosphate (IPP), which serves as the primordial C5 building block. nih.govresearchgate.net The chain elongation reactions are catalyzed by a class of enzymes known as prenyltransferases or isoprenyl diphosphate synthases (IDS). nih.govresearchgate.net

The catalytic mechanism for the extension of the isoprenoid chain is an electrophilic alkylation that proceeds in a manner analogous to a substitution nucleophilic unimolecular (SN1) reaction. researchgate.net The process begins with the ionization of the allylic diphosphate ester, DMAPP. The diphosphate group, an excellent leaving group, departs, resulting in the formation of a resonance-stabilized allylic carbocation. This highly reactive and electron-deficient intermediate is the key electrophile in the condensation reaction. nih.gov

The subsequent step involves the nucleophilic attack by the electron-rich C-C double bond of an IPP molecule on the allylic carbocation. This forms a new carbon-carbon bond and results in a transient tertiary carbocation intermediate. The reaction is completed by the stereospecific elimination of a proton, which re-establishes a double bond and yields an elongated allylic diphosphate product, which is itself a substrate for further chain extension.

Formation of Geranyl Diphosphate (GPP), Farnesyl Diphosphate (FPP), and Geranylgeranyl Diphosphate (GGPP)

The iterative nature of the chain elongation mechanism allows for the synthesis of progressively longer isoprenoid chains, which serve as precursors to various classes of terpenes. mdpi.com The synthesis of these key intermediates is catalyzed by specific short-chain prenyltransferases that precisely control the final product length. nih.govnih.gov

Geranyl Diphosphate (GPP) Synthesis : The first elongation step involves the condensation of one molecule of DMAPP (C5) with one molecule of IPP (C5). This reaction is catalyzed by Geranyl Diphosphate Synthase (GPPS) and produces the C10 compound, Geranyl Diphosphate (GPP). nih.govmdpi.comoup.com GPP is the direct precursor for all monoterpenes. mdpi.com

Farnesyl Diphosphate (FPP) Synthesis : Farnesyl Diphosphate Synthase (FPPS) catalyzes two sequential condensation reactions. nih.gov It first forms GPP from DMAPP and IPP, and then catalyzes the addition of a second IPP molecule to the GPP intermediate. nih.govoup.com The result is the C15 compound, Farnesyl Diphosphate (FPP). nih.govechelon-inc.com FPP is a critical branch-point metabolite, serving as the precursor for sesquiterpenes, sterols, and dolichols. nih.gov

Geranylgeranyl Diphosphate (GGPP) Synthesis : Further elongation is achieved by Geranylgeranyl Diphosphate Synthase (GGPPS). This enzyme catalyzes the condensation of DMAPP with three successive molecules of IPP. oup.comresearchgate.net The reaction proceeds through the GPP and FPP intermediates, with a final IPP molecule being added to FPP to yield the C20 product, Geranylgeranyl Diphosphate (GGPP). mdpi.comnih.govresearchgate.net GGPP is the precursor for diterpenes, carotenoids, and chlorophylls. nih.gov

These sequential reactions are summarized in the table below:

| Starting Substrate | Added Substrate(s) | Enzyme | Product | Carbon Length |

|---|---|---|---|---|

| Dimethylallyl Diphosphate (DMAPP) | 1x Isopentenyl Diphosphate (IPP) | GPP Synthase | Geranyl Diphosphate (GPP) | C10 |

| Geranyl Diphosphate (GPP) | 1x Isopentenyl Diphosphate (IPP) | FPP Synthase | Farnesyl Diphosphate (FPP) | C15 |

| Farnesyl Diphosphate (FPP) | 1x Isopentenyl Diphosphate (IPP) | GGPP Synthase | Geranylgeranyl Diphosphate (GGPP) | C20 |

Substrate Specificity and Promiscuity in Prenyltransferase Activity

Prenyltransferases exhibit a fascinating duality in their catalytic behavior, ranging from high specificity to considerable promiscuity. This characteristic is crucial for generating the vast diversity of isoprenoid compounds found in nature.

Substrate Specificity : In many cases, prenyltransferases display high specificity for both the allylic donor substrate (like DMAPP, GPP, or FPP) and the IPP acceptor. oup.com This specificity is a key determinant of the final chain length of the isoprenoid product. nih.gov For instance, FPP synthase typically catalyzes condensations up to the C15 FPP molecule and does not proceed further. researchgate.net This control is dictated by the architecture of the enzyme's active site, which has evolved to accommodate substrates of a particular size and shape, thereby ensuring the production of a specific metabolite.

Enzyme Promiscuity : In contrast to strict specificity, many prenyltransferases, particularly aromatic prenyltransferases, are known for their broad substrate tolerance, a phenomenon referred to as enzyme promiscuity. nih.govproquest.comresearchgate.net This means they can accept a range of structurally different, often non-native, donor or acceptor substrates. proquest.comnih.gov This enzymatic flexibility is considered a major driving force behind the evolution of new metabolic pathways and the generation of chemical diversity. nih.gov The molecular basis for this promiscuity often lies in a spacious and flexible hydrophobic substrate-binding pocket within the enzyme, which can accommodate various molecules. nih.govresearchgate.netresearchgate.net This property has been exploited for the chemoenzymatic synthesis of novel prenylated compounds. researchgate.net The choice of acceptor substrate can even influence the enzyme's preference for a donor substrate, highlighting a complex interplay that expands the catalytic potential of these enzymes. proquest.com

Inhibitors and Modulators of Dimethylallyl Diphosphate Dmadp/dmapp Metabolism

Design and Synthesis of Potent Enzyme Inhibitors Targeting IspH/HDR

The development of potent and specific inhibitors for IspH is a key area of research in the quest for new anti-infective drugs. The design and synthesis of these inhibitors are largely guided by the unique structure and mechanism of the IspH enzyme, which contains an essential [4Fe-4S] iron-sulfur cluster at its active site.

Structure-Based Design Principles for Inhibitor Development

The rational design of IspH inhibitors heavily relies on understanding the three-dimensional structure of the enzyme and its interaction with its natural substrate, HMBPP. A crucial aspect of the catalytic mechanism is the binding of the C4 hydroxyl group of HMBPP to a unique fourth iron atom of the [4Fe-4S] cluster. nih.govnih.gov This interaction is a primary focus for inhibitor design.

Computational methods, such as in silico screening and molecular docking, have been instrumental in identifying novel inhibitor scaffolds. nih.govresearchgate.net By modeling the HMBPP binding pocket of IspH, researchers can screen large libraries of compounds to find molecules with favorable binding energies and conformations. nih.govnih.gov For instance, in silico screening of compound libraries against the Aquifex aeolicus and E. coli IspH structures led to the discovery of a barbituric acid analog with inhibitory activity in the nanomolar range. nih.gov

A key principle in the structure-based design of IspH inhibitors is the modification of the HMBPP scaffold. The strategy involves replacing the C4-hydroxyl group with other functionalities that can strongly coordinate with the unique iron atom of the [4Fe-4S] cluster but are poorer leaving groups, thus inhibiting the enzyme's turnover. researchgate.net This has led to the development of substrate-analogue inhibitors where the hydroxyl group is replaced by moieties such as an amino or a thiol group. nih.gov The design process also considers the spacious nature of the active site, which can accommodate molecules larger than the natural substrate.

Furthermore, the proposed bioorganometallic mechanism of IspH catalysis has inspired the rational design of inhibitors that can form stable complexes with the iron-sulfur cluster. nih.gov This has led to the investigation of alkyne diphosphates as potent inhibitors, which are thought to form π/σ metallacycle complexes with the fourth iron atom in the active site. nih.govpnas.org

Kinetic Evaluation of Inhibitory Analogues (e.g., Kᵢ values, slow-binding kinetics)

A thorough kinetic evaluation is essential to characterize the potency and mechanism of newly synthesized IspH inhibitors. This involves determining key parameters such as the inhibition constant (Kᵢ) and observing kinetic behaviors like slow-binding inhibition.

Several potent inhibitors of IspH have been developed and kinetically characterized. For example, two analogues of HMBPP, (E)-4-mercapto-3-methylbut-2-en-1-yl diphosphate (B83284) (TMBPP) and (E)-4-amino-3-methylbut-2-en-1-yl diphosphate (AMBPP), have demonstrated significant inhibitory activity against E. coli IspH. TMBPP was found to be a reversible tight-binding inhibitor with a Kᵢ value of 20 ± 2 nM. nih.gov

AMBPP, on the other hand, was identified as a reversible slow-binding inhibitor with a Kᵢ of 54 ± 19 nM. nih.gov Slow-binding inhibition is a phenomenon where the final steady-state level of inhibition is reached over a longer period (minutes) rather than instantaneously. nih.gov The slow-binding behavior of AMBPP is best described by a one-step mechanism where the slow step is the formation of the initial enzyme-inhibitor (EI) complex. nih.gov It has been suggested that the deprotonation of the amino group at physiological pH, which is necessary for binding to the apical iron, might be the rate-limiting step. uq.edu.au

Alkyne diphosphates, such as propargyl diphosphate, have also been identified as potent IspH inhibitors, with a reported Kᵢ of 0.97 µM. nih.gov The kinetic analysis of these compounds is crucial for understanding their interaction with the enzyme and for guiding further inhibitor optimization.

| Inhibitor | Target Enzyme | Inhibition Type | Kᵢ Value |

|---|---|---|---|

| (E)-4-Mercapto-3-methylbut-2-en-1-yl diphosphate (TMBPP) | E. coli IspH | Reversible tight-binding | 20 ± 2 nM |

| (E)-4-Amino-3-methylbut-2-en-1-yl diphosphate (AMBPP) | E. coli IspH | Reversible slow-binding | 54 ± 19 nM |

| Propargyl diphosphate | A. aeolicus IspH | Competitive | 0.97 µM |

Mechanism of Enzyme Inhibition by DMADP/DMAPP Analogues

The mechanism of IspH inhibition by various analogues is intimately linked to the enzyme's catalytic cycle, which involves direct interaction with its [4Fe-4S] cluster. Inhibitors are often designed to mimic the substrate, HMBPP, but to stall the reaction at a key step.

A central feature of the IspH catalytic mechanism is the coordination of the C4-hydroxyl group of HMBPP to the unique fourth iron atom of the [4Fe-4S] cluster. nih.gov Substrate analogues, such as AMBPP and TMBPP, exploit this interaction. Their amino and thiol groups, respectively, bind to this unique iron site. uq.edu.au This binding is confirmed by Mössbauer spectroscopy, which shows a transition from octahedral to tetrahedral geometry for the apical iron upon inhibitor binding, similar to what is observed with the natural substrate. uq.edu.au However, because the amino and thiol groups are poorer leaving groups than the hydroxyl group, the subsequent reductive elimination step of the catalytic cycle is prevented, leading to potent inhibition. researchgate.net

Another class of inhibitors, the alkyne diphosphates, function through a different but related mechanism. It is proposed that these compounds form organometallic species with the [4Fe-4S] cluster. nih.gov Spectroscopic evidence from EPR and ENDOR suggests the formation of a π/σ "metallacycle" or an η²-alkenyl complex between the alkyne group of the inhibitor and the unique iron atom. nih.govpnas.org This stable complex effectively blocks the active site and prevents the binding and turnover of the natural substrate, HMBPP.

The inhibition by AMBPP exhibits slow-binding kinetics, which may be attributed to the need for the amino group to be deprotonated before it can bind to the iron center. uq.edu.au This suggests that the chemical properties of the inhibitor, in addition to its structure, play a crucial role in the mechanism of inhibition.

Impact of Inhibitors on Metabolic Flux and Pathway Regulation

IPP and DMAPP are essential precursors for a vast array of vital compounds, including quinones for respiration, components for cell wall synthesis, and molecules for protein prenylation. nih.gov Consequently, the inhibition of IspH disrupts these fundamental cellular processes, ultimately leading to bacterial cell death.

Proteomic analysis of bacteria treated with IspH inhibitors reveals a cellular state that closely resembles that of bacteria with a conditional knockdown of the IspH gene. nih.gov This confirms that the observed antibacterial effects are indeed a direct consequence of targeting IspH.

The accumulation of HMBPP itself has biological implications. In humans and other primates, HMBPP is a potent activator of Vγ9Vδ2 T-cells, a component of the innate immune system. nih.govnih.gov Therefore, IspH inhibitors that cause HMBPP to build up in bacteria could have a dual effect: directly killing the bacteria through metabolic disruption and indirectly stimulating an immune response against the infection. nih.govnih.gov

Furthermore, the regulation of the MEP pathway is complex, and the accumulation of intermediates can have feedback effects on upstream enzymes. While downstream products like farnesyl diphosphate can inhibit earlier enzymes in the pathway, the accumulation of HMBPP due to IspH inhibition can lead to a metabolic bottleneck with potential cytotoxic effects. nih.gov The study of metabolic flux control has identified IspH, along with the preceding enzyme IspG, as a potential rate-limiting step in the MEP pathway, highlighting its importance as a regulatory node. nih.govasm.org

Research Directions and Biotechnological Exploitation of Dmadp/dmapp Pathways

Metabolic Engineering for Enhanced Isoprenoid Production

The vast diversity of isoprenoids has spurred considerable interest in their biotechnological production. oup.comnih.gov Metabolic engineering of microorganisms like Escherichia coli and Saccharomyces cerevisiae offers a promising platform for the large-scale synthesis of valuable isoprenoids. nih.gov Central to these efforts is the manipulation of the MEP and MVA pathways to increase the precursor supply of DMADP and IPP.

Genetic Manipulation of Biosynthetic Pathways (e.g., DXS, IspG, IDI overexpression)

Several enzymes in the MEP pathway have been identified as rate-limiting steps, and their overexpression has been a key strategy to enhance the flux towards isoprenoid production. nih.gov

DXS (1-deoxy-D-xylulose-5-phosphate synthase): As the first enzyme in the MEP pathway, DXS is a critical control point. nih.govacs.org Overexpression of the dxs gene has been shown to significantly increase the production of various isoprenoids. nih.gov

IspG (HMBPP synthase): The overexpression of IspG can alleviate the accumulation of its substrate, 2-C-methyl-D-erythritol 2,4-cyclodiphosphate (MEcPP), and direct the metabolic flow towards the final products of the pathway. oup.comnih.gov

IDI (Isopentenyl diphosphate (B83284) isomerase): This enzyme catalyzes the interconversion of IPP and DMADP, and its overexpression is crucial for balancing the ratio of these two precursors to meet the specific demands of downstream isoprenoid synthases. nih.gov

The following table summarizes the impact of overexpressing these key enzymes on isoprenoid production in engineered E. coli.

| Gene Overexpressed | Target Isoprenoid | Fold Increase in Production | Reference Organism |

| dxs | Lycopene | ~2-4 | E. coli |

| ispG | Lycopene | >2 | E. coli |

| idi | β-carotene | 1.4 | E. coli |

This table is a representation of typical results found in metabolic engineering studies. Actual fold increases can vary significantly based on the specific experimental conditions, host strain, and the particular isoprenoid being produced.

Strategies for Optimizing DMADP/IPP Pool Sizes for Downstream Product Formation

Beyond the overexpression of individual enzymes, a more holistic approach is often required to optimize the intracellular pools of DMADP and IPP. The synthesis of different classes of isoprenoids requires varying ratios of DMADP to IPP. nih.gov For instance, the production of monoterpenes (C10) requires a different DMADP/IPP ratio than that for sesquiterpenes (C15) or carotenoids (C40). nih.gov

Strategies to optimize these precursor pools include:

Pathway Balancing: Co-expression of multiple pathway genes, sometimes from different organisms, to create a more efficient and balanced metabolic route.

Promoter Engineering: Utilizing promoters of varying strengths to fine-tune the expression levels of key enzymes.

Elimination of Competing Pathways: Deleting or downregulating genes involved in pathways that divert precursors away from isoprenoid biosynthesis. oup.com

CRISPR-based technologies: The use of CRISPR interference (CRISPRi) has emerged as a powerful tool for the targeted downregulation of competing metabolic pathways, thereby redirecting carbon flux towards isoprenoid production. frontiersin.org

Targeting Biosynthetic Pathways for Antimicrobial Strategies

The stark difference between the isoprenoid biosynthesis pathways in humans (MVA pathway) and many pathogenic microbes (MEP pathway) makes the enzymes of the MEP pathway attractive targets for the development of novel antimicrobial agents. nih.govresearchgate.netmdpi.com Inhibitors of these enzymes could selectively target pathogens without affecting the host. researchgate.net

IspH/HDR as a Key Target in Pathogenic Bacteria and Parasites

IspH, also known as HMBPP reductase, catalyzes the final step of the MEP pathway, converting (E)-4-hydroxy-3-methyl-but-2-enyl pyrophosphate (HMBPP) into a mixture of IPP and DMADP. nih.gov Its essentiality for the survival of many Gram-negative bacteria, mycobacteria, and apicomplexan parasites, combined with its absence in humans, makes it an ideal drug target. nih.govmsoatucla.org

The substrate for IspH, HMBPP, is a potent activator of human Vγ9Vδ2 T-cells, a component of the innate immune system. nih.gov This dual action of targeting an essential bacterial enzyme while also stimulating an immune response is a novel and promising therapeutic strategy. nih.gov

Development of Novel Antimicrobial Agents Based on Pathway Inhibition

Significant research has been directed towards the discovery and development of inhibitors for various enzymes in the MEP pathway.

Fosmidomycin: An inhibitor of IspC (DXP reductoisomerase), has shown efficacy against bacterial infections and malaria. nih.govresearchgate.net

IspH Inhibitors: A new class of IspH inhibitor prodrugs has been developed that can effectively penetrate the bacterial cell wall. msoatucla.org These compounds have demonstrated potent activity against multi-drug resistant bacteria and are relatively non-toxic to mammalian cells. msoatucla.org

The following table highlights some key enzymes in the MEP pathway and their inhibitors.

| Enzyme Target | Inhibitor(s) | Pathogen(s) Targeted |

| DXS | Thiamine analogs | Plasmodium falciparum |

| IspC | Fosmidomycin | Escherichia coli, Plasmodium falciparum |

| IspE | Heterotricyclic compounds | Mycobacterium tuberculosis |

| IspF | Zinc and other metal chelators | Broad-spectrum bacteria |

| IspH | Pyridine-based compounds | Gram-negative bacteria |

Emerging Roles of DMADP/IPP in Cellular Signaling and Stress Responses

While primarily known as biosynthetic precursors, there is growing evidence that intermediates of the MEP pathway, including DMADP and IPP, may play roles in cellular signaling and stress responses. The accumulation of certain pathway intermediates can be indicative of metabolic stress. For example, the buildup of MEcPP has been observed under conditions of oxidative stress. oup.com

Mitochondria, the primary sites of cellular respiration, are also hubs for cellular signaling, particularly in response to stress. nih.govnih.govfrontiersin.org Reactive oxygen species (ROS), byproducts of mitochondrial respiration, are well-established signaling molecules. nih.gov Perturbations in mitochondrial function can trigger a range of stress responses, including the integrated stress response (ISR). researchgate.net While direct signaling roles for DMADP and IPP are still being elucidated, their connection to essential metabolic pathways that are intricately linked with cellular stress responses suggests a potential for their involvement in these signaling cascades. The metabolic state of a cell, reflected in the pools of metabolites like DMADP and IPP, can influence its ability to respond and adapt to various stressors.

Involvement in Oxidative Stress Management

The biosynthetic pathways that produce and utilize Dimethylallyl diphosphate (DMAPP) are intricately linked with cellular mechanisms for managing oxidative stress. While direct antioxidant activity of DMAPP itself is not extensively documented, its role as a fundamental precursor to a vast array of isoprenoids places it at the core of cellular defense against reactive oxygen species (ROS).

Isoprenoids, synthesized from DMAPP and its isomer isopentenyl diphosphate (IPP), exhibit significant antioxidant properties. In plants, isoprenoids such as isoprene (B109036) and carotenoids are crucial for protecting against oxidative damage. cnr.it Isoprene has been shown to quench ozone and other reactive oxygen species within plant leaves, thereby mitigating cellular damage. cnr.it Carotenoids, another major class of isoprenoids, are well-known for their ability to scavenge free radicals and protect photosynthetic systems from photo-oxidative stress.

Disruptions in the mevalonate (B85504) pathway, one of the biosynthetic routes to DMAPP, have been linked to increased oxidative stress. A shortage of downstream isoprenoids resulting from a dysfunctional mevalonate pathway can lead to mitochondrial damage, a primary source of cellular ROS. nih.govnih.gov This connection underscores the importance of a continuous supply of isoprenoid precursors for maintaining mitochondrial health and controlling oxidative stress levels. nih.gov

Studies have demonstrated that exogenous isoprenoids can help rescue cellular models from oxidative stress induced by the blockade of the mevalonate pathway. nih.gov This suggests that the products of the DMAPP pathway play a direct role in cellular antioxidant defenses.

Table 1: Isoprenoids Derived from DMAPP and their Role in Oxidative Stress

| Isoprenoid Class | Examples | Role in Oxidative Stress Management |

| Hemiterpenes | Isoprene | Direct quenching of reactive oxygen species in plant leaves. cnr.it |

| Tetraterpenes | Carotenoids (e.g., β-carotene, lutein) | Scavenging of free radicals, protection against photo-oxidation. |

| Polyterpenes | Dolichol, Ubiquinone (Coenzyme Q10) | Ubiquinone is a vital component of the mitochondrial electron transport chain and a potent antioxidant. Dolichols are involved in protein glycosylation and may have indirect roles in stress responses. mdpi.com |

Interaction with Specific Biological Receptors (e.g., TRPV4 activation by DMADP)

Recent research has identified Dimethylallyl diphosphate (DMAPP) as an endogenous activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. TRPV4 is a widely expressed calcium-permeable channel that functions as a sensor for various physical and chemical stimuli.

A key study demonstrated that DMAPP, at micromolar concentrations, activates TRPV4 in both heterologous expression systems (HEK293T cells) and native cells, including sensory neurons and keratinocytes. This activation leads to an increase in intracellular calcium levels. The study confirmed that this effect was specific to TRPV4 among several other sensory TRP channels tested.

The activation of TRPV4 by DMAPP has significant physiological consequences. In vivo studies in mice have shown that intraplantar injection of DMAPP elicits acute nociceptive (painful) responses. These responses were significantly reduced by pretreatment with TRPV4 blockers, confirming that the pain-producing effect of DMAPP is mediated through TRPV4 activation.

Furthermore, DMAPP was found to induce acute inflammation and mechanical hypersensitivity in a TRPV4-dependent manner. The administration of DMAPP led to increased tissue edema and myeloperoxidase (MPO) activity, both of which are markers of inflammation. These inflammatory effects were also preventable by the use of TRPV4 antagonists.

These findings identify a novel signaling role for this metabolite of the mevalonate and MEP pathways, linking isoprenoid biosynthesis to the modulation of pain and inflammation through a specific ion channel.

Table 2: Summary of DMAPP Interaction with TRPV4

| Parameter | Observation | Implication |

| Receptor Interaction | DMAPP directly activates the TRPV4 ion channel. | Establishes a link between isoprenoid metabolism and sensory signal transduction. |

| Cellular Response | Activation of TRPV4 by DMAPP leads to increased intracellular Ca²⁺. | Triggers downstream signaling cascades involved in cellular responses to stimuli. |

| Physiological Effect (Nociception) | Intraplantar injection of DMAPP causes acute pain-like behavior in mice. | DMAPP acts as a novel endogenous pain-producing molecule. |

| Physiological Effect (Inflammation) | DMAPP induces acute inflammation and mechanical hypersensitivity. | Suggests a role for DMAPP in inflammatory processes. |

| Pharmacological Modulation | TRPV4 antagonists block the nociceptive and inflammatory effects of DMAPP. | Highlights TRPV4 as a potential therapeutic target for conditions involving elevated DMAPP levels. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.